molecular formula C22H22O5 B3517061 methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3517061
M. Wt: 366.4 g/mol
InChI Key: ZOPPOAQKTDGYDN-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one core.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the chromen-2-one derivative with acetic acid or its derivatives to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with similar structural features.

    Warfarin: A well-known anticoagulant with a chromen-2-one core.

    Umbelliferone: Another chromen-2-one derivative with biological activity.

Uniqueness

Methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13-6-5-7-16(10-13)12-26-19-9-8-17-14(2)18(11-20(23)25-4)22(24)27-21(17)15(19)3/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPPOAQKTDGYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl {4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

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